molecular formula C17H19FN2O B6898979 2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine

2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine

Cat. No.: B6898979
M. Wt: 286.34 g/mol
InChI Key: FTLPGBXLJLJSOG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluorine and pyridine rings in its structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Fluoro-Methylphenyl Intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts alkylation can introduce the methyl group.

    Pyridine Ring Introduction: The pyridine ring can be attached via a nucleophilic substitution reaction.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction, often using reagents like ethylene oxide or diethylene glycol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)-4-(piperidin-4-ylmethyl)morpholine.

    Substitution: Formation of 2-(4-Amino-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability, while the pyridine ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)morpholine: Lacks the methyl group, potentially altering its biological activity.

    2-(4-Methylphenyl)-4-(pyridin-4-ylmethyl)morpholine: Lacks the fluorine atom, which may affect its binding affinity and stability.

    2-(4-Fluoro-3-methylphenyl)-4-(piperidin-4-ylmethyl)morpholine: Contains a piperidine ring instead of a pyridine ring, which can influence its pharmacological properties.

Uniqueness

2-(4-Fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine is unique due to the combination of the fluorine atom, methyl group, and pyridine ring, which together can enhance its biological activity, binding affinity, and metabolic stability compared to similar compounds.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-4-(pyridin-4-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-13-10-15(2-3-16(13)18)17-12-20(8-9-21-17)11-14-4-6-19-7-5-14/h2-7,10,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLPGBXLJLJSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CN(CCO2)CC3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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